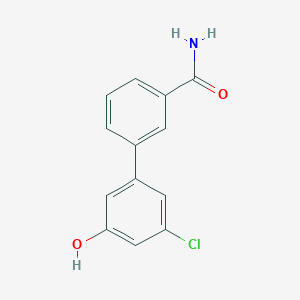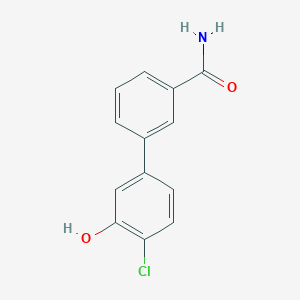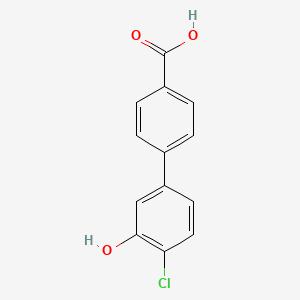
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% (5-3ACP-3CP) is a chemical compound with a wide range of industrial and scientific applications. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. 5-3ACP-3CP has been studied extensively in the laboratory and is known to have a number of biochemical and physiological effects on living cells. In
Aplicaciones Científicas De Investigación
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. It is also used in the synthesis of other organic compounds, such as polymers, resins, and surfactants. Additionally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is used in the study of biochemical and physiological effects of various compounds on living cells.
Mecanismo De Acción
The mechanism of action of 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is not fully understood. However, it is believed that the compound binds to various proteins and enzymes in the cell, which can then lead to a variety of biochemical and physiological effects. Additionally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is known to interact with cellular membranes, which can lead to changes in membrane permeability and transport of molecules across the membrane.
Biochemical and Physiological Effects
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects on living cells. It has been shown to inhibit the growth of bacteria and fungi, as well as to increase the production of certain enzymes. Additionally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% has been shown to induce apoptosis in certain types of cancer cells, as well as to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% in laboratory experiments has a number of advantages. It is a readily available and relatively inexpensive compound, which makes it ideal for use in a variety of experiments. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to the use of 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% in laboratory experiments. It is known to be toxic to some organisms, and it can be difficult to control the concentration of the compound in a laboratory setting.
Direcciones Futuras
The potential future directions for the use of 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% are numerous. It could be used in the development of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used to study the biochemical and physiological effects of various compounds on living cells, as well as to develop new methods for the synthesis of organic compounds. Additionally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% could be used to study the effects of environmental pollutants on living organisms. Finally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% could be used in the development of new methods for the synthesis of polymers, resins, and surfactants.
Métodos De Síntesis
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is synthesized using a multi-step reaction process. The first step involves the reaction of 3-chlorophenol with acetic anhydride in the presence of a catalytic amount of sulfuric acid. This reaction produces 3-acetoxychlorophenol, which is then reacted with 3-aminophenol to form 5-(3-aminocarbonylphenyl)-3-chlorophenol. Finally, the reaction mixture is purified by distillation to obtain 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% in 95% purity.
Propiedades
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-5-10(6-12(16)7-11)8-2-1-3-9(4-8)13(15)17/h1-7,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXUZLYOVZRANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685956 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminocarbonylphenyl)-3-chlorophenol | |
CAS RN |
1261902-34-4 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














